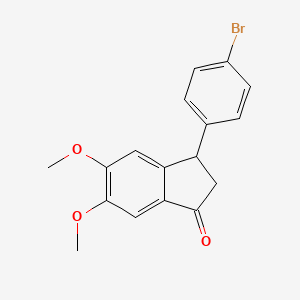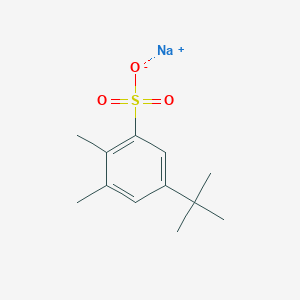
3-(4-bromophenyl)-5,6-dimethoxy-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-5,6-dimethoxy-1-indanone, also known as 4-Bromo-3,5,6-trimethoxyindan-1-one or simply as BTMI, is a chemical compound that belongs to the indanone family. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
BTMI acts by irreversibly inhibiting the activity of MAO-B, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels has been associated with improved cognitive function, mood, and motor function.
Biochemical and Physiological Effects:
Studies have shown that BTMI has a number of biochemical and physiological effects, including increased levels of dopamine in the brain, improved cognitive function, mood, and motor function, and reduced oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of BTMI is its potent and selective inhibition of MAO-B, which makes it a valuable tool for studying the role of dopamine in the brain. However, one of the limitations of BTMI is its irreversible inhibition of MAO-B, which can lead to long-lasting effects on dopamine levels in the brain.
Future Directions
There are several future directions for research on BTMI, including the development of more selective and reversible MAO-B inhibitors, the investigation of its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, and the exploration of its effects on other neurotransmitters and neuromodulators in the brain.
Conclusion:
In conclusion, 3-(4-bromophenyl)-5,6-dimethoxy-1-indanone, or BTMI, is a promising compound that has been extensively studied for its potential applications in scientific research. Its potent and selective inhibition of MAO-B makes it a valuable tool for studying the role of dopamine in the brain, and its biochemical and physiological effects have been associated with improved cognitive function, mood, and motor function. While there are some limitations to its use, there are also many future directions for research on BTMI that could lead to new insights into the functioning of the brain and the development of new therapies for neurological disorders.
Synthesis Methods
The synthesis of BTMI involves the reaction of 4-bromoacetophenone with 3,4,5-trimethoxybenzaldehyde in the presence of a strong base such as potassium hydroxide. The resulting product is then purified through recrystallization to obtain BTMI in its pure form.
Scientific Research Applications
BTMI has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
properties
IUPAC Name |
3-(4-bromophenyl)-5,6-dimethoxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-16-8-13-12(10-3-5-11(18)6-4-10)7-15(19)14(13)9-17(16)21-2/h3-6,8-9,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWQQZMFDHMPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)CC(C2=C1)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)propanamide](/img/structure/B4934764.png)

![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)

![2-ethyl-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4934794.png)


![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)
![3-(2-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934823.png)
![7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4934836.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-L-prolinamide](/img/structure/B4934843.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4934850.png)